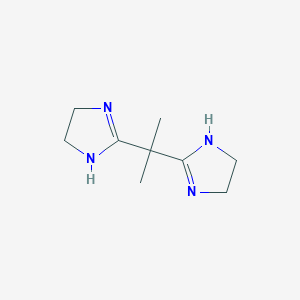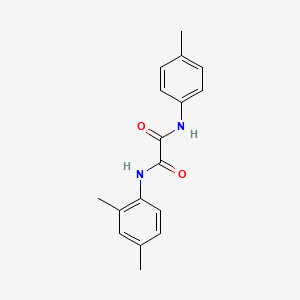
N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide is an organic compound characterized by the presence of two aromatic rings substituted with methyl groups and connected by an ethanediamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide typically involves the reaction of 2,4-dimethylphenylamine with 4-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and may require catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing different substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N1-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~-(2,4-Dimethylphenyl)-N~2~-(4-chlorophenyl)ethanediamide
- N~1~-(2,4-Dimethylphenyl)-N~2~-(4-nitrophenyl)ethanediamide
- N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methoxyphenyl)ethanediamide
Uniqueness
N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity. The presence of methyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
653591-75-4 |
|---|---|
Fórmula molecular |
C17H18N2O2 |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
N'-(2,4-dimethylphenyl)-N-(4-methylphenyl)oxamide |
InChI |
InChI=1S/C17H18N2O2/c1-11-4-7-14(8-5-11)18-16(20)17(21)19-15-9-6-12(2)10-13(15)3/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Clave InChI |
OVUWOXSLBTXBSU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C(=O)NC2=C(C=C(C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


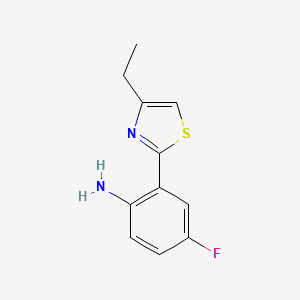
![2-[(Acetyloxy)methyl]-2-methylbutanoic acid](/img/structure/B12529930.png)
![2-{[(2-Phenylprop-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B12529934.png)
![Ethyl (2S)-2-[([1,1'-biphenyl]-4-yl)methoxy]propanoate](/img/structure/B12529942.png)
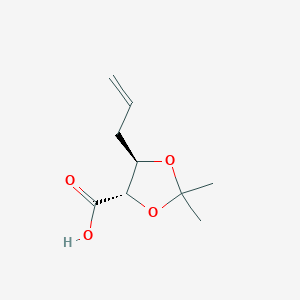
![1H-Isoindole-1,3(2H)-dione, 2-[1-(4-chlorophenyl)ethenyl]-](/img/structure/B12529961.png)
![(1R,2R)-N~1~,N~2~-Bis[(furan-2-yl)methyl]cyclohexane-1,2-diamine](/img/structure/B12529962.png)
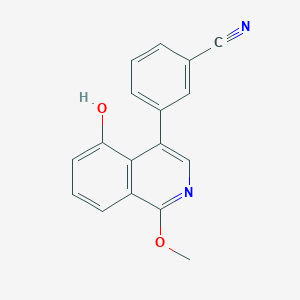
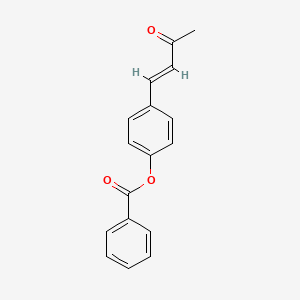
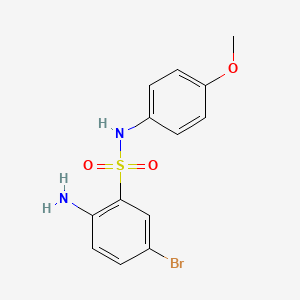
![1-Methoxy-3-[4-[2-[4-(3-methoxyphenyl)phenyl]propan-2-yl]phenyl]benzene](/img/structure/B12529982.png)
![3-(2-Methoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12530000.png)

